(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865198-94-3
Cat. No.: VC7403172
Molecular Formula: C20H16N4O7S2
Molecular Weight: 488.49
* For research use only. Not for human or veterinary use.
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate - 865198-94-3](/images/structure/VC7403172.png)
Specification
CAS No. | 865198-94-3 |
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Molecular Formula | C20H16N4O7S2 |
Molecular Weight | 488.49 |
IUPAC Name | methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Standard InChI | InChI=1S/C20H16N4O7S2/c1-31-17(26)10-23-14-7-6-11(33(21,29)30)8-15(14)32-20(23)22-16(25)9-24-18(27)12-4-2-3-5-13(12)19(24)28/h2-8H,9-10H2,1H3,(H2,21,29,30) |
Standard InChI Key | LQHKXMQJGYHIJX-XDOYNYLZSA-N |
SMILES | COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural Elucidation and Nomenclature
Core Scaffold and Substituent Analysis
The molecule centers on a benzo[d]thiazole bicyclic system, where a benzene ring is fused to a thiazole (a five-membered ring containing nitrogen and sulfur) . Key substituents include:
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6-Sulfamoyl group (-SO2NH2): Positioned on the benzene ring, this sulfonamide group enhances solubility and potential biological interactions .
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2-Iminoacetyl linkage: At the thiazole's position 2, a Schiff base (-NH-C=O-) connects to a 1,3-dioxoisoindolin-2-yl moiety, a phthalimide derivative known for its electron-withdrawing properties .
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Methyl ester side chain: A methyl 2-acetate group extends from the thiazole’s nitrogen, influencing metabolic stability .
The (Z) stereodescriptor specifies the geometry of the imine double bond, favoring the cis configuration, which impacts molecular packing and receptor binding .
Synthetic Pathways and Methodology
Retrosynthetic Strategy
Hypothetical synthesis involves three stages:
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Benzo[d]thiazole-6-sulfonamide synthesis:
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Imine formation:
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Esterification:
Stereochemical Control
The (Z) configuration is achieved using sterically hindered bases (e.g., L-proline) to favor the thermodynamically less stable cis isomer via kinetic control .
Physicochemical Properties
Stability and Degradation
Hydrolytic Susceptibility
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Ester group: Prone to hydrolysis in acidic/basic conditions, forming carboxylic acid derivatives .
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Imine bond: pH-dependent stability; reversible under physiological conditions .
Applications in Drug Development
Lead Optimization
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